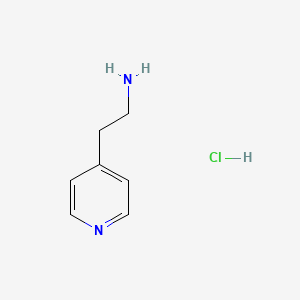
2-(Pyridin-4-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Analysis and Quality Control
The chemical compound 2-(Pyridin-4-yl)ethanamine hydrochloride is involved in the quality control and analysis of pharmaceutical products. For instance, it has been identified as a related substance in the determination of impurities within betahistine hydrochloride tablets, a medication used for treating vertigo. A High-Performance Liquid Chromatography (HPLC) method was established to detect and quantify the presence of 2-(Pyridin-4-yl)ethanamine hydrochloride, among other related substances, ensuring the pharmaceutical quality and safety of betahistine hydrochloride tablets (Zhu Ron, 2015).
Catalysis and Chemical Synthesis
2-(Pyridin-4-yl)ethanamine hydrochloride plays a role in catalysis and chemical synthesis, contributing to the development of new chemical entities and materials. This compound or its derivatives have been used as ligands in the synthesis of metal complexes, which exhibit catalytic activities. For example, copper (II) complexes of tridentate ligands, including derivatives of 2-(Pyridin-4-yl)ethanamine, were synthesized and demonstrated significant DNA binding properties and nuclease activity, showcasing potential applications in biochemistry and molecular biology (Pankaj Kumar et al., 2012).
Materials Science and Corrosion Inhibition
In materials science, derivatives of 2-(Pyridin-4-yl)ethanamine hydrochloride have been utilized in the preparation of cadmium (II) Schiff base complexes that exhibit corrosion inhibition properties on mild steel. This application is crucial for extending the lifespan of metal structures and reducing the economic impact of corrosion (Mriganka Das et al., 2017).
Organometallic Chemistry and Polymerization
In the field of organometallic chemistry, complexes involving 2-(Pyridin-4-yl)ethanamine hydrochloride derivatives have been studied for their potential in catalyzing important chemical reactions, such as the methoxycarbonylation of olefins. These reactions are fundamental in the production of various chemical products, demonstrating the compound's versatility and utility in industrial chemistry (Zethu Zulu et al., 2020).
Biological and Medicinal Chemistry
The compound and its derivatives find applications in biological and medicinal chemistry, where they have been used to synthesize complexes that exhibit biological activities. For instance, chiral pyridyl amines derived from 2-(Pyridin-4-yl)ethanamine hydrochloride have been utilized in enantioselective catalysis, which is crucial for the synthesis of biologically active compounds (Kun Huang et al., 2010).
Propriétés
IUPAC Name |
2-pyridin-4-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGKWQYHIZXREV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497660 |
Source


|
| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)ethanamine hydrochloride | |
CAS RN |
6429-12-5 |
Source


|
| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)








